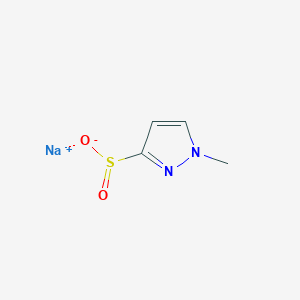

Sodium 1-methyl-1H-pyrazole-3-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 1-methyl-1H-pyrazole-3-sulfinate is a chemical compound with the molecular formula C4H5N2NaO2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Méthodes De Préparation

The synthesis of sodium 1-methyl-1H-pyrazole-3-sulfinate typically involves the reaction of 1-methyl-1H-pyrazole with sulfur dioxide and a base such as sodium hydroxide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Sodium 1-methyl-1H-pyrazole-3-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can yield sulfinate salts.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Sodium 1-methyl-1H-pyrazole-3-sulfinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mécanisme D'action

The mechanism of action of sodium 1-methyl-1H-pyrazole-3-sulfinate involves its interaction with molecular targets through its sulfinate group. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function. The specific pathways involved depend on the biological or chemical context in which the compound is used .

Comparaison Avec Des Composés Similaires

Sodium 1-methyl-1H-pyrazole-3-sulfinate can be compared with other similar compounds such as:

Sodium 1-methyl-1H-pyrazole-4-sulfinate: Similar in structure but with the sulfinate group at a different position on the pyrazole ring.

1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: A derivative with additional amine groups, used in different chemical reactions.

The uniqueness of this compound lies in its specific reactivity and the position of the sulfinate group, which influences its chemical behavior and applications.

Activité Biologique

Sodium 1-methyl-1H-pyrazole-3-sulfinate (Na-MPS) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of Na-MPS, including its pharmacological implications, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

Na-MPS is characterized by its unique pyrazole ring structure, which includes a methyl group and a sulfinyl group. The molecular formula is C4H5N2O2S, and it has a molecular weight of approximately 181.25 g/mol. The specific arrangement of these functional groups contributes to its reactivity and biological activity.

Pharmacological Activity

Research indicates that Na-MPS exhibits various biological activities, making it a compound of interest for therapeutic applications. Notably, compounds with similar pyrazole structures have been shown to possess a broad spectrum of pharmacological effects:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Na-MPS and its analogs have been tested against various bacterial strains. In vitro studies have shown promising results against pathogens such as E. coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .

- Anticancer Activity : Recent investigations into pyrazole derivatives have highlighted their antiproliferative effects against cancer cell lines. For example, some derivatives have shown significant inhibition of cancer cell growth at low micromolar concentrations .

Synthesis Methods

The synthesis of Na-MPS can be achieved through several methods, including:

- Refluxing Pyrazole with Sulfinyl Chloride : This method involves the reaction of 1-methylpyrazole with sulfinyl chloride in the presence of a base.

- Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance the reaction rates and yield of Na-MPS, making it a more efficient synthetic route .

- Ultrasound-Assisted Synthesis : Similar to microwave methods, ultrasound can be employed to facilitate the synthesis process, improving yields and reducing reaction times .

Comparative Analysis with Related Compounds

A comparative analysis of Na-MPS with other pyrazole derivatives reveals distinct biological activities based on structural modifications. The following table summarizes key similarities and differences:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-sulfinate | 0.60 | Different substitution pattern affecting reactivity |

| 3-Methyl-1H-pyrazole-4-sulfinate | 0.70 | Contains methyl group at a different position |

| 1H-Pyrazole-4-sulfonamide | 0.89 | Potential similar biological activity |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | 0.50 | Incorporates fluorine substituents affecting reactivity |

This table illustrates that while Na-MPS shares structural similarities with other compounds, its unique combination of functional groups allows for distinct biological activities.

Case Studies

Several case studies highlight the potential applications of Na-MPS in pharmacology:

- Study on Anti-inflammatory Effects : A study conducted on various pyrazole derivatives demonstrated that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of Na-MPS showed effective inhibition against Bacillus subtilis and Aspergillus niger, suggesting its potential as an antimicrobial agent in clinical settings .

Propriétés

Numéro CAS |

1616974-34-5 |

|---|---|

Formule moléculaire |

C4H5N2NaO2S |

Poids moléculaire |

168.15 g/mol |

Nom IUPAC |

sodium;1-methylpyrazole-3-sulfinate |

InChI |

InChI=1S/C4H6N2O2S.Na/c1-6-3-2-4(5-6)9(7)8;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |

Clé InChI |

DKSGPIJWYRANJW-UHFFFAOYSA-M |

SMILES canonique |

CN1C=CC(=N1)S(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.